

3-Fluoro-5-(methoxycarbonyl)benzoic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-5-(methoxycarbonyl)benzoic acid
Cat. No.:	B1343704

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-5-(methoxycarbonyl)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Fluoro-5-(methoxycarbonyl)benzoic acid**, a key building block in modern medicinal chemistry and materials science. It details the compound's physicochemical properties, its applications in research and development, representative experimental protocols, and its role in the drug discovery workflow.

Compound Overview

3-Fluoro-5-(methoxycarbonyl)benzoic acid (CAS No. 660416-36-4) is a fluorinated aromatic carboxylic acid derivative. Also known as 5-fluoroisophthalic acid monomethyl ester, its structure features both a carboxylic acid and a methyl ester group, making it a versatile intermediate for chemical synthesis.^{[1][2]} The presence of a fluorine atom is particularly significant in drug development, as fluorinated aromatic compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity.^{[3][4]} This makes the compound highly valuable for constructing complex active pharmaceutical ingredients (APIs).^[3]

Physicochemical and Computational Properties

The fundamental properties of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** are summarized below. Quantitative data is presented in tabular format for clarity and ease of comparison.

General Properties

Property	Value	Source
Molecular Weight	198.15 g/mol	[1] [2] [3] [5]
Molecular Formula	C ₉ H ₇ FO ₄	[1] [2] [3]
CAS Number	660416-36-4	[1] [2] [3]
Common Synonyms	5-fluoroisophthalic acid monomethyl ester	[1] [2]
Purity (Typical)	≥95-98%	[1] [3] [5]
Storage	Room temperature, dry conditions	[1] [3]

Computed Chemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	63.6 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	1.3105	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

Applications in Research and Development

The primary application of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** is as a key intermediate in the synthesis of pharmaceuticals. Its dual functional groups—a carboxylic acid and a methyl ester—allow for selective and sequential chemical modifications, a valuable attribute for building complex molecular scaffolds.

- Active Pharmaceutical Ingredient (API) Synthesis: The compound is a building block for APIs where the fluorinated phenyl ring serves to improve pharmacokinetic properties.[3] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation sites, thereby increasing a drug's half-life.
- Medicinal Chemistry: In drug discovery, related fluorinated benzoic acid derivatives are used to synthesize targeted therapeutics. For example, similar structures serve as precursors for mGluR5 receptor antagonists, which are investigated for treating neurological conditions like anxiety and chronic pain.
- Agrochemicals and Specialty Polymers: The electron-withdrawing nature of the fluorine atom can influence reactivity and material properties, making this compound a useful intermediate in the development of novel agrochemicals and specialty polymers.[3]

Logical Workflow in Drug Discovery

As an intermediate, **3-Fluoro-5-(methoxycarbonyl)benzoic acid** is part of a larger workflow in drug discovery. The following diagram illustrates a typical logical progression from a chemical building block to a preclinical candidate.

[Click to download full resolution via product page](#)

Caption: Logical workflow for using a chemical intermediate in drug discovery.

Experimental Protocols

While specific, validated protocols for the synthesis of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** are proprietary to chemical manufacturers, this section provides representative methodologies for reactions involving similar structures or for utilizing the title compound as a starting material.

Representative Synthesis: Hydrolysis of a Trichlorotoluene Derivative

This protocol is adapted from a process for preparing a related fluorinated benzoic acid and illustrates a common hydrolysis step in the synthesis of carboxylic acids from benzotrifluoride precursors.[\[6\]](#)

Objective: To hydrolyze a substituted benzotrifluoride to its corresponding benzoic acid.

Materials:

- 2-chloro-4-fluoro-5-nitrobenzotrifluoride (1 equivalent)
- Sulfuric Acid (H_2SO_4), 80% concentration
- Deionized water

Procedure:

- In a suitable reactor, prepare an 80% sulfuric acid solution by carefully adding water to 96% H_2SO_4 .
- Adjust the acid temperature to approximately 70°C.
- Begin the portionwise addition of the starting benzotrifluoride derivative.
- After the addition is complete, raise the temperature to 100-110°C.
- Maintain this temperature and monitor the reaction. The formation of a white solid product dispersed in the mixture should be observed.
- Upon reaction completion (monitored by a suitable technique such as HPLC or GC), cool the mixture.
- Carefully dilute the reaction mixture with deionized water while using external cooling to maintain a temperature below 10°C.

- The solid product will precipitate and can be isolated by filtration, followed by washing and drying.

Representative Application: Amide Bond Formation

This protocol outlines a general procedure for converting the carboxylic acid group of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** into an amide, a common reaction in the synthesis of APIs.

Objective: To synthesize an N-substituted amide from **3-Fluoro-5-(methoxycarbonyl)benzoic acid**.

Materials:

- **3-Fluoro-5-(methoxycarbonyl)benzoic acid** (1 equivalent)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A primary or secondary amine (1.1 equivalents)
- A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents)

Procedure:

- Acid Chloride Formation:
 - Suspend or dissolve **3-Fluoro-5-(methoxycarbonyl)benzoic acid** in anhydrous DCM.
 - Add a catalytic amount of DMF (1-2 drops).
 - Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0°C.
 - Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.
 - Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

- Amidation:
 - Dissolve the crude acid chloride in fresh anhydrous DCM.
 - In a separate flask, dissolve the desired amine and the base (e.g., TEA) in anhydrous DCM.
 - Cool the amine solution to 0°C.
 - Slowly add the acid chloride solution to the amine solution dropwise.
 - Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Purification:
 - Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO_3) solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Fluoro-5-(methoxycarbonyl)benzoic Acid - CAS:660416-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Fluoro-5-(methoxycarbonyl)benzoic Acid [myskinrecipes.com]
- 4. ossila.com [ossila.com]
- 5. 3-Fluoro-5-(methoxycarbonyl)benzoic Acid - 羰基化合物 - 西典实验 [seedior.com]
- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [3-Fluoro-5-(methoxycarbonyl)benzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343704#3-fluoro-5-methoxycarbonyl-benzoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com